1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride
Overview
Description
1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a hydrochloride salt of 1-[(2S)-piperidin-2-yl]ethan-1-one, which is a derivative of piperidine Piperidine is a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications
Preparation Methods
The synthesis of 1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol.
Synthetic Route: The piperidine is reacted with acetyl chloride to form 1-[(2S)-piperidin-2-yl]ethan-1-one. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological disorders and pain management.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
Piperidine: The parent compound, which is a simple six-membered heterocyclic amine.
N-methylpiperidine: A methylated derivative of piperidine with different chemical properties and applications.
Piperidinone: A ketone derivative of piperidine with distinct reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[(2S)-piperidin-2-yl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEAHXNYUNRUDM-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864003-36-0 | |
Record name | Ethanone, 1-(2S)-2-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864003-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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